

# KZR-504: A Technical Whitepaper on the Highly Selective LMP2 Inhibitor

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Compound of Interest		
Compound Name:	KZR-504	
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# **Executive Summary**

**KZR-504** is a potent and highly selective small molecule inhibitor of the immunoproteasome subunit LMP2 (Low Molecular Mass Polypeptide 2), also known as  $\beta 1i$ . The immunoproteasome is a specialized form of the proteasome predominantly expressed in hematopoietic cells and is a key regulator of immune responses. By selectively targeting LMP2, **KZR-504** offers a nuanced approach to immunomodulation with potential therapeutic applications in autoimmune diseases and other inflammatory conditions. This document provides a comprehensive technical overview of **KZR-504**, including its mechanism of action, quantitative data, detailed experimental protocols for its characterization, and relevant signaling pathways.

# Introduction to KZR-504 and the Immunoproteasome

The proteasome is a critical cellular machine responsible for protein degradation, thereby maintaining protein homeostasis and regulating a multitude of cellular processes. The immunoproteasome is an isoform of the constitutive proteasome, with distinct catalytic  $\beta$ -subunits: LMP2 ( $\beta$ 1i), MECL-1 ( $\beta$ 2i), and LMP7 ( $\beta$ 5i).[1] The immunoproteasome plays a crucial role in processing antigens for presentation by MHC class I molecules and is involved in cytokine production and T-cell differentiation.[2]



**KZR-504** is a dipeptide epoxyketone that demonstrates remarkable selectivity for the LMP2 subunit of the immunoproteasome.[1] This selectivity presents an opportunity to dissect the specific roles of LMP2 in immune function and to develop targeted therapies with potentially fewer off-target effects compared to broader proteasome inhibitors.

## **Quantitative Data for KZR-504**

The following tables summarize the key quantitative data characterizing the potency, selectivity, and in vivo activity of **KZR-504**.

Table 1: In Vitro Potency and Selectivity of KZR-504[2]

Target Subunit	IC50 (nM)	Selectivity vs. LMP2
LMP2 (β1i)	51	-
LMP7 (β5i)	4,274	84-fold
β5	>10,000	>196-fold
β1	>10,000	>196-fold
β2	>10,000	>196-fold

Table 2: In Vivo Target Inhibition of **KZR-504** in Mice[2]

Tissue	% Inhibition of LMP2 (at 1 mg/kg, 1 hour post-dose)
Blood	>50%
Spleen	>50%
Liver	>50%
Kidney	>50%
Brain	<10%

Table 3: Effect of KZR-504 on Cytokine Production in LPS-Stimulated Human PBMCs[1]



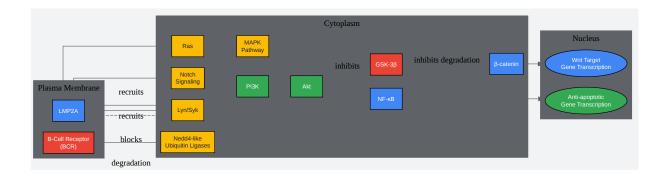
Cytokine	IC50 (μM)
IL-12/23 p40	>9.7
TNF-α	>25
IL-6	>19.2
GM-CSF	>25
IL-8	>25
IL-1β	>25

# **Mechanism of Action and Signaling Pathways**

**KZR-504** acts as a covalent inhibitor of the N-terminal threonine residue of the LMP2 subunit, which is essential for its proteolytic activity. By blocking LMP2, **KZR-504** disrupts the normal function of the immunoproteasome.

The Epstein-Barr virus (EBV) latent membrane protein 2A (LMP2A) is a viral protein that hijacks and modulates host cell signaling pathways, many of which are relevant to the function of the immunoproteasome subunit LMP2 in immune cells. Understanding these pathways provides context for the potential downstream effects of LMP2 inhibition.





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Caption: EBV LMP2A Signaling Pathways.[3][4][5]

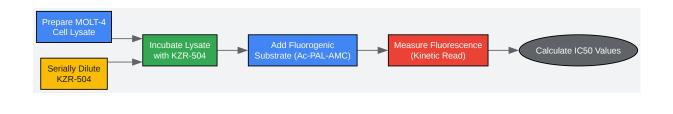
# **Experimental Protocols**

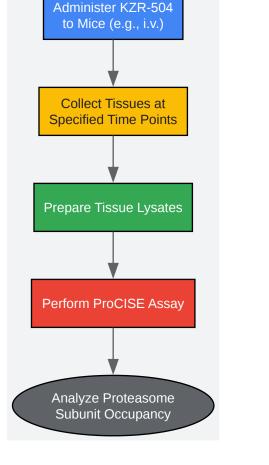
The following sections detail the key experimental methodologies used in the characterization of **KZR-504**.

### **Proteasome Subunit Inhibition Assay**

This protocol describes the determination of IC50 values for **KZR-504** against various proteasome subunits using cell lysates.









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